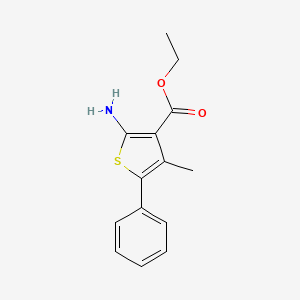

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)11-9(2)12(18-13(11)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPVOLWQNNGFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350150 | |

| Record name | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-38-7 | |

| Record name | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism for Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and materials science. The synthesis is primarily achieved through the well-established Gewald three-component reaction.

Core Synthesis Pathway: The Gewald Reaction

The synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is accomplished via a one-pot multicomponent reaction known as the Gewald reaction.[1][2][3] This versatile and efficient method involves the condensation of a ketone (1-phenylpropan-2-one), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1]

The reaction mechanism proceeds through several key stages, initiated by a Knoevenagel condensation. The subsequent steps involve the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.[1]

Mechanistic Signaling Pathway

The reaction mechanism can be visualized as a sequence of interconnected steps, beginning with the activation of the reactants and culminating in the formation of the aromatic thiophene ring.

References

"Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a substituted aminothiophene with significant potential in medicinal chemistry. This document consolidates available data on its synthesis, characterization, and putative mechanisms of action, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a polysubstituted thiophene derivative. Its core structure, the 2-aminothiophene ring, is a well-known pharmacophore found in various biologically active compounds.

Structural Information

| Identifier | Value |

| IUPAC Name | ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate[1] |

| CAS Number | 4815-38-7[1] |

| Molecular Formula | C₁₄H₁₅NO₂S[1] |

| Molecular Weight | 261.34 g/mol [1] |

| SMILES | CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)N[1] |

| InChI | InChI=1S/C14H15NO2S/c1-3-17-14(16)11-9(2)12(18-13(11)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3[1] |

Physical Properties

A comprehensive summary of the known physical properties is presented below. It is important to note that some data, such as boiling point and density, are not consistently reported in the literature and may be predicted values.

| Property | Value | Source |

| Physical Form | Crystals or powder or crystalline powder | Thermo Fisher Scientific |

| Color | Yellow | Thermo Fisher Scientific |

| Melting Point | 92-97 °C | Sigma-Aldrich |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in DMSO and ethanol. Solubility in water is expected to be low. | Inferred from general properties of similar organic compounds. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Based on the structure and data from analogous compounds, the expected chemical shifts (δ) in ppm are:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl (-CH₃) | ~1.3 | Triplet | 3H |

| Methyl (-CH₃) | ~2.3 | Singlet | 3H |

| Ethyl (-CH₂) | ~4.2 | Quartet | 2H |

| Amino (-NH₂) | ~6.1 (broad) | Singlet | 2H |

| Phenyl (Ar-H) | ~7.2-7.5 | Multiplet | 5H |

Note: The chemical shift of the -NH₂ protons can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Expected chemical shifts (δ) in ppm are:

| Carbon | Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~14 |

| Methyl (-CH₃) | ~18 |

| Ethyl (-CH₂) | ~60 |

| Thiophene C3 | ~105 |

| Thiophene C4 | ~118 |

| Phenyl (Ar-C) | ~126-129 |

| Thiophene C5 | ~132 |

| Phenyl (Ar-C, quaternary) | ~138 |

| Thiophene C2 | ~162 |

| Carbonyl (C=O) | ~166 |

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies (ν) in cm⁻¹ include:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amino group) | 3400-3300 | Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | ~1680 | Strong |

| C=C stretch (aromatic/thiophene) | 1600-1450 | Medium |

| C-N stretch | 1350-1250 | Medium |

| C-O stretch | 1250-1050 | Strong |

Experimental Protocols

Synthesis via Gewald Reaction

The most common and efficient method for the synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is the Gewald three-component reaction.[2][3]

Reaction Scheme:

Figure 1: General workflow for the Gewald synthesis of the title compound.

Detailed Protocol:

-

Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in absolute ethanol.

-

Catalyst Addition: To the stirred mixture, add a catalytic amount of a suitable base, such as morpholine or diethylamine (approximately 0.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C in ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

-

Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Biological Activity and Potential Signaling Pathways

Substituted 2-aminothiophenes are a class of compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. While specific studies on Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate are limited, the mechanisms of action can be inferred from studies on structurally similar compounds.

Anticancer Activity

The anticancer potential of aminothiophene derivatives is believed to stem from their ability to interfere with key cellular processes essential for cancer cell proliferation and survival.

Proposed Mechanisms of Anticancer Action:

Figure 2: Putative anticancer signaling pathways affected by the title compound.

-

Inhibition of Tubulin Polymerization: Many thiophene derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

-

Kinase Inhibition: The compound may act as an inhibitor of various protein kinases involved in cancer cell signaling. A key target for similar heterocyclic compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Inhibition of EGFR blocks downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.

-

Topoisomerase Inhibition: Some thiophene analogs have been found to inhibit topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA damage and the induction of apoptosis.

Antimicrobial Activity

The structural features of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate suggest potential as an antimicrobial agent.

Proposed Mechanism of Antimicrobial Action:

Figure 3: Proposed workflow for the antimicrobial action of the title compound.

-

Disruption of Cell Membrane Integrity: A plausible mechanism of antimicrobial action for this class of compounds is the disruption of the bacterial cell membrane. The lipophilic nature of the thiophene and phenyl rings may facilitate insertion into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Conclusion

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a versatile heterocyclic compound with a promising profile for applications in drug discovery. Its straightforward synthesis via the Gewald reaction and the potential for diverse biological activities, particularly in the realms of oncology and infectious diseases, make it an attractive scaffold for further investigation and derivatization. This technical guide provides a foundational understanding of its properties and potential mechanisms of action, intended to facilitate future research and development efforts. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS 4815-38-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4815-38-7 | [1] |

| Molecular Formula | C₁₄H₁₅NO₂S | [1][2] |

| Molecular Weight | 261.34 g/mol | [1] |

| IUPAC Name | ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | [1] |

| Purity | >98% (HPLC) | [2] |

| Appearance | White solid | Inferred from related compounds |

| Solubility | Information not available | [2] |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 4.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 261.08234989 g/mol | [1] |

| Monoisotopic Mass | 261.08234989 g/mol | [1] |

| Topological Polar Surface Area | 67.9 Ų | [1] |

| Heavy Atom Count | 18 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 361 | [1] |

| Isotope Atom Count | 0 | [1] |

| Defined Atom Stereocenter Count | 0 | [1] |

| Undefined Atom Stereocenter Count | 0 | [1] |

| Defined Bond Stereocenter Count | 0 | [1] |

| Undefined Bond Stereocenter Count | 0 | [1] |

| Covalently-Bonded Unit Count | 1 | [1] |

Spectroscopic Data:

Synthesis Protocol: The Gewald Reaction

The primary synthetic route to Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is the Gewald reaction, a multicomponent condensation that efficiently produces polysubstituted 2-aminothiophenes.[4]

Experimental Workflow: Gewald Synthesis

Caption: Generalized workflow for the Gewald synthesis of the title compound.

Detailed Methodology:

The following is a representative protocol adapted from the synthesis of similar 2-aminothiophene derivatives.[3][5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve phenylacetone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent such as absolute ethanol.

-

Addition of Reagents: To this solution, add elemental sulfur (1 equivalent).

-

Initiation of Reaction: While stirring, slowly add a catalytic amount of a base, such as diethylamine or morpholine (approximately 0.1-0.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature of 50-80°C and maintain stirring for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the mixture can be poured into ice-cold water to induce precipitation.

-

Purification: The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Biological Activity and Potential Applications

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate and its derivatives have garnered interest for their potential pharmacological activities.

3.1. Prostaglandin E2 Receptor EP2 Subtype Targeting

This compound has been identified as a modulator of the human prostaglandin E2 receptor EP2 subtype.[2] The EP2 receptor is a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration.

Signaling Pathway of the EP2 Receptor

References

- 1. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL 2-AMINO-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE | 4815-38-7 | MOLNOVA [molnova.com]

- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. It covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol via the Gewald reaction, and a summary of its documented biological activities. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Chemical Identity and Structure

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a substituted thiophene derivative. The formal IUPAC name for this compound is ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.[1] It is characterized by a central thiophene ring substituted at the C2 position with an amino group, at the C3 position with an ethoxycarbonyl group, at the C4 position with a methyl group, and at the C5 position with a phenyl group. This unique arrangement of functional groups makes it a versatile building block in synthetic chemistry.[2]

-

IUPAC Name: ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate[1]

-

CAS Number: 4815-38-7[1]

-

Molecular Formula: C₁₄H₁₅NO₂S[1]

-

Canonical SMILES: CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)N[1]

The structure incorporates a thiophene core, which is a common scaffold in many pharmacologically active molecules.[3][4]

Physicochemical and Spectral Data

The key physicochemical properties of the compound are summarized below. This data is essential for experimental design, including reaction setup and purification procedures.

| Property | Value | Source |

| Molecular Weight | 261.34 g/mol | [1] |

| Physical Form | Crystals or powder | [5] |

| Color | Yellow | [5] |

| Melting Point | 91.5-100.5 °C | [5] |

| Assay (GC) | ≥95.0% | [5] |

Synthesis Protocol: The Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the one-pot Gewald reaction.[3] This multicomponent reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[6]

Experimental Protocol: General Procedure for Gewald Synthesis

This protocol outlines a generalized procedure for the synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Materials:

-

1-Phenylpropan-2-one (benzyl methyl ketone)

-

Ethyl cyanoacetate

-

Elemental sulfur (powder)

-

Base catalyst (e.g., morpholine or diethylamine)

-

Solvent (e.g., ethanol or methanol)

Procedure:

-

Reaction Setup: To a solution of 1-phenylpropan-2-one (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1 equivalent).[7]

-

Catalyst Addition: While stirring the mixture, slowly add the base catalyst (e.g., morpholine, ~0.5 equivalents) over a period of 30 minutes.[6] Maintain the reaction temperature between 35-40 °C during the addition.

-

Reaction Progression: After the addition is complete, raise the temperature to approximately 45-50 °C and continue stirring for 2-3 hours.[6][7] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to about 10 °C to facilitate precipitation.[7]

-

Purification: Filter the resulting solid precipitate and wash it thoroughly with cold ethanol to remove any unreacted starting materials and impurities.[6][7]

-

Drying and Characterization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[6][8] The final product is then dried under vacuum.

Biological Activity and Applications

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate and its derivatives are of significant interest in drug development due to their wide range of biological activities.

-

Antimicrobial and Antifungal Activity: Research has shown that various substituted 2-aminothiophene derivatives exhibit significant antibacterial and antifungal properties.[9] Studies have demonstrated their effectiveness against various bacterial and fungal strains, with some derivatives showing activity comparable or superior to standard drugs like ciprofloxacin and itraconazole.[9]

-

Anticancer Potential: The thiophene scaffold is a key component in several anticancer agents. Derivatives of this compound have been investigated for their potential to treat cancer, warranting further exploration into their mechanisms of action.[3]

-

Anti-inflammatory and Antidiabetic Properties: Some derivatives have also been evaluated for anti-inflammatory and antidiabetic activities, showing promising results in in-vitro studies.[9]

-

Synthetic Intermediate: Beyond its direct biological activity, the compound serves as a crucial intermediate for the synthesis of more complex heterocyclic systems, particularly thienopyrimidines, which are known to possess diverse pharmacological properties.[2][8]

Molecular docking studies have been employed to investigate the binding affinity of these compounds to specific biological targets, such as enzymes critical for pathogen survival, suggesting they may act by inhibiting key enzymatic pathways.[3][9]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the Gewald reaction for the synthesis of the title compound.

Caption: Workflow of the Gewald one-pot synthesis.

References

- 1. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Buy Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 4815-36-5 [smolecule.com]

- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H31867.03 [thermofisher.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectral Data Analysis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. Thiophene-based compounds are known to exhibit a wide range of biological activities, and this particular molecule, with its amino, methyl, phenyl, and carboxylate functional groups, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a summary of the available spectral data for this compound and its close structural analogs, along with a representative experimental protocol for its synthesis.

Spectral Data of Structural Analogs

The following tables summarize the key spectral data for the two analogs, providing a basis for the characterization of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Analog 1: Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This analog lacks the methyl group at the 4-position of the thiophene ring.

Table 1: Spectral Data for Ethyl 2-amino-4-phenylthiophene-3-carboxylate

| Technique | Data |

| IR (KBr, νmax, cm⁻¹) | 3460, 3319 (NH₂ stretching), 3056, 2947 (C-H stretching), 1666 (C=O stretching), 1593, 1496, 1438 (C=C stretching)[1] |

Note: NMR and MS data for this specific analog were not explicitly found in the search results.

Analog 2: Ethyl 2-amino-4-methylthiophene-3-carboxylate

This analog lacks the phenyl group at the 5-position of the thiophene ring.

Table 2: Spectral Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)[2] |

| ¹³C NMR (400 MHz, CDCl₃, δ ppm) | 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40[2] |

| ESI-MS (m/z) | Calculated for C₈H₁₁NO₂S: 185.05; Found: 186.15 [M+H]⁺[2] |

Experimental Protocols

The synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is typically achieved through the Gewald reaction.[1][3] This one-pot multicomponent reaction involves the condensation of a ketone (or an α-methylene carbonyl compound), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

General Synthesis Protocol (Gewald Reaction)

A generalized procedure for the synthesis of the target compound is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve 1-phenylpropan-2-one (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: To the stirred mixture, slowly add a basic catalyst, such as morpholine or diethylamine (catalytic amount).

-

Reaction Condition: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) to remove impurities.

-

Purification: Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Workflow Visualization

The following diagram illustrates the general workflow from synthesis to spectral characterization of substituted 2-aminothiophenes.

Disclaimer: The spectral data presented in this guide are for structural analogs of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. Researchers should perform their own analytical characterization for the synthesized target compound to confirm its identity and purity.

References

Unveiling the Solid-State Architecture of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail the molecular geometry, intermolecular interactions, and the experimental protocols utilized for its structural determination, offering a comprehensive resource for professionals in drug development and chemical research.

Core Crystallographic Data

The crystal structure of Ethyl 2-amino-4-phenylthiophene-3-carboxylate was determined by single-crystal X-ray diffraction, revealing a monoclinic system with the space group P2₁/c.[1] The fundamental crystallographic parameters are summarized in the table below, providing a quantitative overview of the unit cell.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.650 (1) Å |

| b | 13.942 (2) Å |

| c | 9.273 (1) Å |

| β | 115.07 (1)° |

| Volume | 1247.1 (4) ų |

| Z | 4 |

| Density (calculated) | 1.320 Mg m⁻³ |

Molecular Geometry and Conformation

The thiophene ring, central to the molecule's structure, is essentially planar. A key conformational feature is the significant rotation of the phenyl ring relative to the thiophene ring, with a dihedral angle of 70.2(1)°.[1] This rotation is a strategy to minimize steric hindrance between the bulky phenyl group and the ethoxycarbonyl substituent. Further evidence of this steric strain is the widening of the external angle at the C(4) position of the thiophene ring.[1]

The planarity of the thiophene ring and the spatial arrangement of its substituents are critical factors influencing the molecule's potential biological activity and its utility as a building block in organic synthesis.

Intermolecular Interactions and Crystal Packing

The crystal packing of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is stabilized by a network of hydrogen bonds. The molecule exhibits both intramolecular and intermolecular N-H···O hydrogen bonding.[1] These interactions play a crucial role in the formation of a stable, three-dimensional crystalline lattice. Understanding these non-covalent interactions is vital for predicting the compound's physical properties, such as solubility and melting point, and for designing new materials with desired solid-state architectures.

Experimental Protocols

Synthesis via the Gewald Reaction

The title compound is typically synthesized using the Gewald reaction, a one-pot multicomponent reaction that is highly efficient for the preparation of 2-aminothiophenes.

Experimental Workflow for Gewald Synthesis:

References

An In-depth Technical Guide to Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis protocols, and biological activities, presenting the information in a structured and accessible format for researchers and drug development professionals.

Core Compound Specifications

The fundamental properties of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₂S | [1] |

| Molecular Weight | 261.34 g/mol | [1] |

| IUPAC Name | ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| CAS Number | 4815-38-7 | |

| Appearance | Yellow crystals | |

| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)N | |

| InChI Key | FXPVOLWQNNGFHA-UHFFFAOYSA-N |

Synthesis Protocol: The Gewald Reaction

The primary and most efficient method for synthesizing Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is the Gewald reaction.[2] This one-pot, multi-component reaction involves the condensation of a ketone, an active methylene compound, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol:

Materials:

-

Phenylacetone (1-phenylpropan-2-one)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

A basic catalyst (e.g., diethylamine, morpholine, or triethylamine)

-

Ethanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of phenylacetone, ethyl cyanoacetate, and elemental sulfur in a suitable solvent such as ethanol.

-

To this mixture, add a catalytic amount of a base (e.g., diethylamine).

-

The reaction mixture is then typically heated to a temperature ranging from room temperature to the reflux temperature of the solvent and stirred for several hours.

-

Reaction progress can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, often in an ice bath, to induce precipitation of the product.

-

The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove impurities, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product.

This method is widely adopted due to its operational simplicity, use of readily available starting materials, and generally high yields.

Diagram of the Gewald Reaction Workflow:

Biological Activities and Potential Applications

Derivatives of 2-aminothiophene, including Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, have garnered significant interest due to their broad spectrum of biological activities.[3][4][5] These compounds serve as crucial scaffolds in the development of novel therapeutic agents.

Key Investigated Activities:

-

Antimicrobial Activity: This class of compounds has demonstrated notable efficacy against various bacterial and fungal strains.[6][7][8] Their mechanism is thought to involve the inhibition of essential enzymatic pathways in microorganisms.[2]

-

Anticancer Activity: Research has indicated the potential of 2-aminothiophene derivatives as anticancer agents.[2][9] Molecular docking studies suggest that these molecules may bind to and inhibit the function of proteins critical for cancer cell proliferation and survival.[2]

-

Anti-inflammatory Activity: Some derivatives have exhibited anti-inflammatory properties, making them candidates for the development of new treatments for inflammatory disorders.[5]

-

Other Therapeutic Areas: The versatile structure of 2-aminothiophenes has led to their investigation in a variety of other therapeutic areas, including as antiviral, anticonvulsant, and antipsychotic agents.[4][5]

Logical Relationship of Potential Applications:

Conclusion

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a synthetically accessible and highly versatile molecule. Its robust synthesis through the Gewald reaction and the diverse biological activities of its structural class make it a compound of significant interest for further research and development in the pharmaceutical and material science sectors. This guide provides a foundational understanding for professionals engaged in the exploration of novel therapeutic agents and functional materials.

References

- 1. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 4815-36-5 [smolecule.com]

- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 7. ijpbs.com [ijpbs.com]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

The Advent and Advancement of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a key heterocyclic compound in medicinal chemistry. Central to its synthesis is the Gewald reaction, a versatile multicomponent condensation that has enabled the creation of a vast library of polysubstituted 2-aminothiophenes. This document details the historical context of its discovery, presents a variety of experimental protocols for its synthesis, and tabulates key quantitative data from the scientific literature. Furthermore, it delves into the compound's potential therapeutic applications by illustrating its interaction with significant biological signaling pathways, namely the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Glucagon-like Peptide-1 Receptor (GLP-1R), providing a foundation for future research and drug development endeavors.

Discovery and Historical Context

The journey of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is intrinsically linked to the discovery of the Gewald reaction. In 1966, German chemist Karl Gewald, along with E. Schinke and H. Böttcher, published a seminal paper in Chemische Berichte detailing a novel and efficient one-pot synthesis of 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.

While the original publication laid the foundational methodology, the specific synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a direct application of this powerful reaction. The versatility of the Gewald reaction allowed for the systematic variation of the starting materials, with the use of 1-phenylpropan-2-one (phenylacetone), ethyl cyanoacetate, and sulfur leading to the formation of the title compound. Over the decades, this compound has emerged as a valuable scaffold in medicinal chemistry due to its structural features that are amenable to further chemical modifications, making it a crucial intermediate in the synthesis of various biologically active molecules. Its thiophene core, coupled with amino and ester functionalities, provides a versatile platform for the development of novel therapeutic agents.[1]

Synthetic Methodologies

The primary and most efficient route for the synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is the Gewald three-component reaction. This reaction is prized for its operational simplicity, use of readily available starting materials, and generally high yields.

General Experimental Protocol for Gewald Synthesis

A typical experimental procedure involves the following steps:

-

Reactant Mixture: An appropriate ketone (e.g., 1-phenylpropan-2-one), an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur are combined in a suitable solvent, most commonly ethanol or methanol.

-

Catalyst Addition: A basic catalyst, such as a secondary amine (e.g., morpholine, diethylamine, or piperidine), is added to the mixture. The base plays a crucial role in promoting the initial Knoevenagel condensation between the ketone and the active methylene nitrile.

-

Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 40-60 °C) for a period ranging from a few hours to overnight. The progress of the reaction is often monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization from a suitable solvent like ethanol.

Specific Experimental Protocols from Literature

Below are detailed methodologies for the synthesis of the title compound and its analogs, as reported in scientific literature.

Protocol 1: Synthesis of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

-

Reactants: 1-(4-nitrophenyl)propan-2-one (1 kg), ethyl cyanoacetate (685 g), and sulfur (195 g) were dissolved in ethanol (4 L).

-

Procedure: The mixture was stirred and heated to 40°C. n-Butylamine (200 g) was added, and the temperature was raised to 50°C and maintained with stirring for 2 hours. The mixture was then cooled to approximately 10°C and stirred for an additional hour.

-

Isolation: The precipitated product was collected by filtration and the filter cake was washed with ethanol (2 L).

-

Yield: 1.37 kg of the product was obtained with a purity of 99% (85.0% yield).[2]

Protocol 2: General Synthesis of Methyl- and Ethyl- 2-aminothiophene-3-carboxylates

-

Reactants: A mixture of the appropriate ketone (0.05 mol), methyl- or ethylcyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

-

Procedure: Morpholine (5 mL) was added slowly over a period of 30 minutes at 35-40 °C with stirring. The reaction mixture was then stirred at 45 °C for 3 hours and subsequently allowed to cool to room temperature.

-

Isolation: The precipitate was filtered off and washed with ethanol. The crude product was recrystallized from ethanol.[3]

-

Yields: The reported yields for various derivatives using this method were in the range of 70-85%.[3]

Data Presentation

The following table summarizes quantitative data for the synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate and related derivatives as reported in the literature.

| Compound | Starting Materials | Catalyst | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | 1-(4-nitrophenyl)propan-2-one, Ethyl cyanoacetate, Sulfur | n-Butylamine | Ethanol | 50°C, 2h | 85 | - | [2] |

| Methyl-2-amino-4-phenylthiophene-3-carboxylate | Phenylacetone, Methyl cyanoacetate, Sulfur | Morpholine | Methanol | 45°C, 3h | - | 145-147 | [3] |

| Ethyl-2-amino-4-phenylthiophene-3-carboxylate | Phenylacetone, Ethyl cyanoacetate, Sulfur | Morpholine | Methanol | 45°C, 3h | - | 148-149 | [3] |

| Ethyl-5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Acetylacetone, Ethyl cyanoacetate, Sulfur | Diethylamine | Ethanol | Reflux, 3h | 52 | 162-164 | [4] |

Biological Significance and Signaling Pathways

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate and its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the fields of oncology and metabolic diseases. Their biological activity is often attributed to their ability to interact with key signaling pathways.

Inhibition of VEGFR-2 Signaling in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates pro-angiogenic signals. Several studies have identified 2-aminothiophene derivatives as potent inhibitors of VEGFR-2.[5][6][7][8] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its autophosphorylation and subsequent activation of downstream signaling cascades, thereby inhibiting endothelial cell proliferation, migration, and tube formation.

Positive Allosteric Modulation of GLP-1 Receptor

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor that plays a crucial role in glucose homeostasis. Activation of GLP-1R stimulates insulin secretion in a glucose-dependent manner, making it a key target for the treatment of type 2 diabetes. Recent research has identified 2-aminothiophene derivatives as positive allosteric modulators (PAMs) of GLP-1R.[9][10][11][12][13] These molecules bind to a site on the receptor distinct from the endogenous ligand (GLP-1), enhancing the receptor's response to GLP-1. This leads to increased intracellular cyclic AMP (cAMP) levels, which in turn potentiates insulin secretion.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]

- 8. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

This technical guide provides a comprehensive literature review of ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, chemical properties, and biological activities, with a focus on its potential as an anticancer and anti-inflammatory agent.

Chemical and Physical Properties

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a stable organic compound. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₂S | [1] |

| Molecular Weight | 261.34 g/mol | [1] |

| CAS Number | 4815-38-7 | [1] |

| IUPAC Name | ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | [1] |

| Appearance | Yellowish solid | [2] |

| Melting Point | 76-79 °C | [2] |

| Solubility | Soluble in ethyl acetate and other common organic solvents. | [2] |

Synthesis and Spectroscopic Data

The primary route for the synthesis of ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate and its analogs is the Gewald reaction.[3][4][5] This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocols

General Procedure for the Gewald Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate:

A mixture of phenylacetone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. A basic catalyst, typically a secondary amine like diethylamine or morpholine (catalytic to stoichiometric amounts), is added to the mixture. The reaction is then heated, often to around 50°C, and stirred for several hours.[2][6] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of ice-cold water. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[2]

Example Protocol for a related derivative, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate:

A mixture of ethyl cyanoacetate (11.3 g, 0.10 mol) and acetylacetone (10.22 g, 0.10 mol) in absolute ethanol (20 ml) was added to a solution of elemental sulfur (3.2 g, 0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol at room temperature. The reaction mixture was refluxed for 3 hours and then cooled. The precipitated product was filtered, washed with ethanol, dried, and recrystallized from ethanol.[6]

Spectroscopic Data

The structural confirmation of ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is achieved through various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [2] |

| ¹³C NMR (CDCl₃, 400 MHz) | δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40 | [2] |

| IR (KBr, cm⁻¹) | 3408, 3294 (NH₂ stretching), 1666 (C=O stretching) | [6] |

| ESI-MS | m/z calculated for C₈H₁₁NO₂S [M+H]⁺ 186.05; found 186.15 (for a related ethyl 2-amino-4-methylthiophene-3-carboxylate) | [2] |

Biological Activities and Mechanisms of Action

Substituted 2-aminothiophenes, including ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, exhibit a wide range of biological activities. The primary areas of investigation include their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-aminothiophene derivatives. The proposed mechanisms of action often involve the disruption of microtubule dynamics and the induction of apoptosis.

Inhibition of Tubulin Polymerization: Certain 2-aminothiophene derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.[7][8][9][10] By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Induction of Apoptosis: The cytotoxic effects of these compounds are often mediated through the intrinsic apoptotic pathway. This can involve the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the activation of caspases, such as caspase-3 and caspase-7.[11][12]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various | Subnanomolar | Tubulin polymerization inhibition | [7] |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | Various | - | Tubulin polymerization inhibition, WEE1 kinase inhibition | [10] |

| Thiophene derivative F8 | CCRF-CEM (leukemia) | 2.89 | ROS generation, mitochondrial depolarization, caspase-3/7 activation | [11][12] |

| Various 2-aminothiophenes | HeLa, PANC-1 | 5-50 | Cytostatic, cell cycle arrest | [13] |

Anti-inflammatory Activity

Recent research has uncovered the anti-inflammatory potential of 2-aminothiophene derivatives, which is primarily attributed to the activation of the Nrf2 signaling pathway.[14]

NRF2 Pathway Activation: The transcription factor Nrf2 is a key regulator of the cellular antioxidant and anti-inflammatory response.[15][16][17][18] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Certain 2-aminothiophene derivatives can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14][17] This leads to a reduction in the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and mediators (e.g., COX-2, NF-κB).[14]

| Compound/Derivative | Cell Line | Effect | Mechanism of Action | Reference |

| Tetrahydrobenzo[b]thiophene derivatives | RAW 264.7 macrophages | Downregulation of TNF-α, IL-6, IL-1β, COX-2, NF-κB | Nrf2 activation | [14] |

Antimicrobial Activity

Derivatives of ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate have also demonstrated significant antimicrobial activity against various bacterial and fungal strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridine side chain derivatives of 2-aminothiophene | Bacillus cereus, Candida albicans | Comparable to standard drugs | [5] |

| Various 2-aminothiophene derivatives | Aspergillus fumigatus, Syncephalastrum racemosum | Potent activity | [5] |

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis of ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate and the proposed signaling pathways for the biological activities of 2-aminothiophene derivatives.

References

- 1. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization [sfera.unife.it]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS No. 4815-38-7). The information is compiled from publicly available safety data sheets and chemical databases to ensure a thorough understanding of the potential risks associated with the handling and use of this compound in a research and development setting.

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate[1] |

| CAS Number | 4815-38-7[1] |

| Molecular Formula | C14H15NO2S[1] |

| Molecular Weight | 261.34 g/mol [1] |

| Appearance | Solid (form may vary) |

| Synonyms | 2-Amino-4-methyl-5-phenyl-thiophene-3-carboxylic acid ethyl ester, Ethyl 2-amino-4-methyl-5-phenyl-3-thiophenecarboxylate[1] |

Hazard Classification and Labeling

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation[1] |

GHS Pictograms:

Signal Word: Warning[1]

Toxicological Information

-

Acute Oral Toxicity: Harmful if ingested.

-

Skin Irritation: Causes irritation upon contact with the skin.

-

Eye Irritation: Causes serious irritation to the eyes.

-

Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or particles.

Experimental Protocols for Hazard Determination

The hazard classifications for this chemical are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments relevant to the identified hazards.

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

The assessment of acute oral toxicity is conducted to determine the potential for adverse effects following a single oral dose of the substance. Several OECD guidelines can be followed, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[2]

Methodology (General Principles):

-

Test Animals: Healthy, young adult rodents (typically rats or mice) are used.[3][4]

-

Dosage: The test substance is administered in a single dose by gavage. The volume of liquid administered depends on the size of the test animal, but for rodents, it should generally not exceed 1 mL/100g of body weight.[2][4]

-

Dose Levels: A stepwise procedure with a limited number of animals is used at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight in TG 420).[3][5]

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[3][5]

-

Endpoints: The primary endpoints are mortality and the observation of clinical signs of toxicity. At the end of the study, a gross necropsy is performed on all animals.[5]

Skin Irritation (OECD Guideline 404 or 439)

These tests determine the potential of a substance to cause reversible inflammatory changes to the skin. The in vivo method (TG 404) uses rabbits, while the in vitro method (TG 439) uses reconstructed human epidermis (RhE) models.[6][7][8]

Methodology (In Vivo - OECD TG 404):

-

Test Animal: The albino rabbit is the preferred species.[8]

-

Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back.

-

Exposure: The substance is left in contact with the skin for a defined period (typically 4 hours).[8]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).[8]

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Methodology (In Vitro - OECD TG 439):

-

Test System: Reconstructed human epidermis models are used.[7][9]

-

Application: The test substance is applied topically to the surface of the RhE tissue.[9]

-

Exposure and Incubation: Following a defined exposure period, the substance is removed, and the tissue is incubated for a further period to allow for the development of cytotoxic effects.[9]

-

Viability Assessment: The viability of the tissue is determined using a colorimetric assay (e.g., MTT assay).[9]

-

Classification: A substance is identified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[7][9]

Eye Irritation (OECD Guideline 405)

This test assesses the potential of a substance to cause reversible or irreversible damage to the eye.

Methodology (In Vivo - OECD TG 405):

-

Test Animal: The albino rabbit is the recommended species.[10]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[10][11][12]

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[10][13][14]

-

Scoring: The severity of the ocular lesions is scored, and the substance is classified based on the scores and the reversibility of the effects.[13]

First Aid Measures

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Handling and Storage

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Diagrams

Caption: Logical workflow for chemical hazard assessment.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers and scientists should always consult the most current SDS for Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate from their supplier before handling the material. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

- 1. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. nucro-technics.com [nucro-technics.com]

- 9. x-cellr8.com [x-cellr8.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 13. ecetoc.org [ecetoc.org]

- 14. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: Gewald Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative, via the Gewald reaction.

Introduction

The Gewald reaction is a versatile and efficient one-pot, multi-component reaction for the synthesis of highly functionalized 2-aminothiophenes.[1][2] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as an α-cyanoester) and elemental sulfur in the presence of a basic catalyst.[2] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The operational simplicity, ready availability of starting materials, and generally mild reaction conditions contribute to the widespread use of this reaction in both academic and industrial research.[3]

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a valuable building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. Its synthesis via the Gewald reaction provides a straightforward and convergent route to this important intermediate.

Reaction Scheme

The synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate proceeds via the reaction of 1-phenylpropan-2-one, ethyl cyanoacetate, and elemental sulfur, catalyzed by a base such as morpholine or diethylamine.

Caption: General reaction scheme for the Gewald synthesis.

Data Presentation

The following table summarizes the key reactants and their properties for the synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 1-Phenylpropan-2-one | C₉H₁₀O | 134.18 | Ketone |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Active Methylene Nitrile |

| Sulfur | S | 32.07 | Sulfur Source |

| Morpholine | C₄H₉NO | 87.12 | Basic Catalyst |

| Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C₁₄H₁₅NO₂S | 261.34 | Product |

Experimental Protocols

This section provides a detailed methodology for the synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Materials and Equipment:

-

1-Phenylpropan-2-one

-

Ethyl cyanoacetate

-

Elemental sulfur (powder)

-

Morpholine (or diethylamine)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenylpropan-2-one (e.g., 10 mmol, 1.34 g), ethyl cyanoacetate (e.g., 10 mmol, 1.13 g), and elemental sulfur (e.g., 10 mmol, 0.32 g) in absolute ethanol (e.g., 20-30 mL).

-

Addition of Catalyst: To the stirred mixture, slowly add the basic catalyst, such as morpholine (e.g., 2-3 mL).

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 45-55 °C) with continuous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 2-4 hours, as indicated by TLC), cool the mixture to room temperature. A precipitate of the product may form.

-

Isolation of Product:

-

If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel.

-

If no precipitate forms, the reaction mixture can be poured into ice-cold water to induce precipitation.

-

-

Purification: Wash the collected crude product with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Experimental Workflow:

Caption: Step-by-step workflow for the Gewald synthesis.

Proposed Reaction Mechanism:

The mechanism of the Gewald reaction is generally accepted to proceed through an initial Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization.[4]

Caption: Postulated mechanism of the Gewald reaction.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficient synthesis of these derivatives is therefore of significant interest. The Gewald three-component reaction, a one-pot synthesis involving a ketone, an active methylene nitrile, and elemental sulfur, is a classic and versatile method for preparing polysubstituted 2-aminothiophenes.[1][2] The application of microwave-assisted organic synthesis (MAOS) to the Gewald reaction offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[1][3] This document provides detailed application notes and a protocol for the microwave-assisted synthesis of a specific 2-aminothiophene derivative, Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Reaction Principle: The Gewald Three-Component Reaction

The synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is achieved through the Gewald reaction. This multicomponent reaction involves the condensation of 1-phenylpropan-2-one, ethyl cyanoacetate, and elemental sulfur in the presence of a base. The generally accepted mechanism commences with a Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[1] Microwave irradiation has been demonstrated to significantly accelerate this reaction sequence.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported and optimized conditions for the microwave-assisted synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate and related derivatives, highlighting the impact of different bases, solvents, and microwave parameters on reaction outcomes.

| Entry | Ketone | Base | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |

| 1 | 1-Phenylpropan-2-one | Pyrrolidine | DMF | 50 | 30 | Variable | High (implied) | [3] |

| 2 | General Ketone | Morpholine | Ethanol | 70 | 20 | Not Specified | 55-92 | [4] |

| 3 | 4-Nitroacetophenone | None | Ethanol | 120 | 46 | Not Specified | Not Specified | [5] |

| 4 | General Ketone | KF-Alumina | Solvent-free | Not Specified | Not Specified | Not Specified | 55-92 | [4] |

| 5 | General Ketone | Morpholine | None | Not Specified | Several minutes | Not Specified | 84-95 | [6] |

| 6 | Cyclohexanone | Diethylamine | Ethanol | Reflux (conventional) | Overnight | N/A | 73 | Not specified in search results |

| 7 | Acetone | Diethylamine | Ethanol | 50 (conventional) | 3 hours | N/A | 85 | Not specified in search results |

Experimental Protocol

This protocol details the microwave-assisted synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Materials:

-

1-Phenylpropan-2-one

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Pyrrolidine (or Morpholine)

-

N,N-Dimethylformamide (DMF) (or Ethanol)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

5 mL microwave reaction vial with a magnetic stir bar

-

Microwave reactor (e.g., CEM Discover SP)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a 5 mL microwave reaction vial equipped with a magnetic stir bar, combine 1-phenylpropan-2-one (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and elemental sulfur (1.1 mmol).[5]

-

Solvent and Base Addition: Add 3 mL of DMF (or ethanol) to the vial, followed by the addition of pyrrolidine (1.0 mmol) as the base.[3][5]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 50°C for 30 minutes. The absorbance should be set to "very high" if this is an option on the instrument.[3]

-

Reaction Monitoring: If possible, monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water (3 x 20 mL) and brine (20 mL).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.[5]

-

Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Characterization Data for Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate:

-

Molecular Formula: C₁₄H₁₅NO₂S[7]

-

Molecular Weight: 261.34 g/mol [7]

-

CAS Number: 4815-38-7[7]

-

Appearance: Expected to be a solid.

-

¹H NMR and ¹³C NMR: Spectral data should be acquired and compared with literature values if available. PubChem contains links to spectral information.[7]

Visualizations

Caption: Experimental workflow for the microwave-assisted synthesis.

Caption: The reaction mechanism of the Gewald synthesis.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction